Cas no 671-51-2 (1-Aziridinecarboxylicacid, ethyl ester)

671-51-2 structure
Nome del prodotto:1-Aziridinecarboxylicacid, ethyl ester
1-Aziridinecarboxylicacid, ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Aziridinecarboxylicacid, ethyl ester
- ethyl aziridine-1-carboxylate
- ETHYL AZIRIDINYL FORMATE
- 1-Ethoxycarbonyl-aziridin
- 1-Ethoxycarbonylaziridine
- aziridine-1-carboxylic acid ethyl ester
- Ethoxycarbonyl-1-ethylenimine
- Ethyl 1-aziridinecarboxylate
- Ethyl 1-aziridinylcarboxylate
- Ethyl aziridinecarboxylate
- Ethyl aziridinocarboxylate
- ethyl N,N-(ethylene)carbamate
- Ethyl N,N-ethylenecarbamate
- N-(Ethoxycarbonyl)aziridine
- N-Carbethoxyethylenimine
- N-ethoxycarbonylaziridine
- N-Ethoxycarbonylethyleneimine
- 1-AZIRIDINECARBOXYLIC ACID, ETHYL ESTER
- T577P56NRQ
- Ethyl aziridinylformate
- UNII-T577P56NRQ
- ETHYLAZIRIDINYLFORMATE
- NSC 26962
- N-Ethoxycarbonylethylenimine
- FT-0600243
- Aziridinecarboxylic acid, ethyl ester
- SCHEMBL1684895
- DTXSID10217405
- AI3-60257
- N,N-Ethyleneurethane
- WLN: T3NTJ AVO2
- Carbamic acid,N-ethylene-, ethyl ester
- ethoxycarbonylaziridine
- Carbamic acid, N,N-ethylene-, ethyl ester
- Ethoxycarbonylethylenimine, N-
- NSC-26962
- NSC26962
- 671-51-2
- ethylaziridine-1-carboxylate
- BRN 0110143
-
- Inchi: InChI=1S/C5H9NO2/c1-2-8-5(7)6-3-4-6/h2-4H2,1H3
- Chiave InChI: MGPDSKXOTDLPJE-UHFFFAOYSA-N
- Sorrisi: CCOC(=O)N1CC1
Proprietà calcolate
- Massa esatta: 115.06337
- Massa monoisotopica: 115.063329
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 8
- Conta legami ruotabili: 2
- Complessità: 98.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 29.3
Proprietà sperimentali
- Densità: 1.1808 (rough estimate)
- Punto di ebollizione: 215.41°C (rough estimate)
- Punto di infiammabilità: 42.8°C
- Indice di rifrazione: 1.4538 (estimate)
- PSA: 29.31
- LogP: 0.39640
1-Aziridinecarboxylicacid, ethyl ester Letteratura correlata
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
671-51-2 (1-Aziridinecarboxylicacid, ethyl ester) Prodotti correlati
- 4778-25-0(ethyl 2-(1H-pyrrol-2-yl)acetate)
- 1805271-02-6(4-Chloro-6-(difluoromethyl)-2-nitropyridine-3-carboxaldehyde)
- 2025277-30-7(2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid)
- 129729-33-5(N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether)
- 2228645-04-1(tert-butyl N-(4-{hydroxy(methyl)aminomethyl}-2-methylphenyl)carbamate)
- 190249-36-6(Hydroxypalmitoyl sphinganine)
- 2034362-47-3(3-(1-(2-(2-Methoxyphenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione)
- 1255718-22-9(3-(1,3-dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride)
- 1708431-67-7(Benzeneethanamine, 4-(trifluoromethoxy)-α-(trifluoromethyl)-)
- 827328-38-1((4-Fluorobenzyl)(2-methoxyethyl)amine)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
